N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide
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Overview
Description
N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide, commonly known as MPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPO is a synthetic compound that belongs to the oxalamide family and is used as an analytical standard for the detection of sulfide in biological samples.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
1,2,3-triazoles, including our compound of interest, have emerged as privileged structural motifs in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability make them valuable building blocks for designing bioactive molecules. Several medicinal compounds containing a 1,2,3-triazole core are already in the market, such as the anticonvulsant drug Rufinamide, the cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .
Organocatalysis and Synthetic Methodology
The compound’s synthesis is crucial for its applications. Various methodologies exist, including Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide-alkyne cycloaddition. Additionally, organocatalytic approaches, such as L-proline-mediated reactions, have been successful in constructing 1,2,3-triazoles .
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases . Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .
Result of Action
Similar compounds have been known to inhibit protein kinases, which can disrupt cell signaling and potentially inhibit the rapid growth of tumor tissue .
properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-22-15-9-5-8-14(12-15)19-17(21)16(20)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRFWGWCADEXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide |
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